2-hydroxy-7-methoxy-2-(pentafluoroethyl)-2,3-dihydro-4H-chromen-4-one
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Overview
Description
MMV007839 is a compound identified as a potent antimalarial agent. It targets the Plasmodium falciparum formate-nitrite transporter, which plays a crucial role in lactate efflux during the intraerythrocytic stage of the parasite. This compound has shown efficacy in killing parasites at submicromolar concentrations, making it a promising candidate in the fight against malaria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MMV007839 involves multiple steps, including the formation of a fluoroalkyl vinylogous acid. The compound can exist in two tautomeric forms: a cyclic hemiketal-like structure and a linear vinylogous acid conformation . The preparation involves careful control of reaction conditions to ensure the desired tautomeric form is obtained.
Industrial Production Methods: Industrial production of MMV007839 would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This would include the use of high-throughput screening methods to identify the most efficient synthetic routes and reaction conditions .
Chemical Reactions Analysis
Types of Reactions: MMV007839 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the tautomeric forms of MMV007839.
Substitution: The compound can undergo substitution reactions, particularly involving its fluoroalkyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different fluoroalkyl derivatives, while reduction can produce various tautomeric forms .
Scientific Research Applications
MMV007839 has several scientific research applications:
Chemistry: Used as a model compound to study the inhibition of lactate transporters.
Biology: Investigated for its role in disrupting the metabolic pathways of Plasmodium falciparum.
Medicine: Explored as a potential antimalarial drug, particularly against drug-resistant strains of malaria.
Industry: Potential applications in the development of new antimalarial therapies and diagnostic tools
Mechanism of Action
MMV007839 exerts its effects by inhibiting the Plasmodium falciparum lactate transporter. This transporter is essential for the parasite’s energy metabolism, as it facilitates the efflux of lactate produced during glycolysis. By blocking this transporter, MMV007839 disrupts the parasite’s metabolic processes, leading to its death .
Molecular Targets and Pathways:
Target: Plasmodium falciparum lactate transporter.
Pathways: Inhibition of lactate efflux disrupts glycolysis and energy production in the parasite
Comparison with Similar Compounds
MMV000972: Another potent inhibitor of the Plasmodium falciparum lactate transporter.
BH296: A derivative of MMV007839 with similar inhibitory properties
MMV007839 stands out due to its unique internal prodrug principle, which allows it to switch between a lipophilic transport form and a polar, substrate-analogous active form .
Properties
CAS No. |
381710-03-8 |
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Molecular Formula |
C12H9F5O4 |
Molecular Weight |
312.19 g/mol |
IUPAC Name |
2-hydroxy-7-methoxy-2-(1,1,2,2,2-pentafluoroethyl)-3H-chromen-4-one |
InChI |
InChI=1S/C12H9F5O4/c1-20-6-2-3-7-8(18)5-10(19,21-9(7)4-6)11(13,14)12(15,16)17/h2-4,19H,5H2,1H3 |
InChI Key |
NQJASZMLBMBHRG-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C(=O)CC(O2)(C(C(F)(F)F)(F)F)O |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)CC(O2)(C(C(F)(F)F)(F)F)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MMV-007839; MMV 007839; MMV007839 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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